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Compound of Interest

Compound Name: Methylenedihydrotanshinquinone

Cat. No.: B1631873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylenedihydrotanshinquinone, a derivative of tanshinone, is a bioactive compound

isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). This plant has a long history of

use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular

diseases. The unique chemical structure of Methylenedihydrotanshinquinone has garnered

interest within the scientific community for its potential therapeutic applications, including anti-

inflammatory effects. A thorough understanding of its spectroscopic characteristics is

fundamental for its identification, quality control, and further investigation in drug discovery and

development.

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Methylenedihydrotanshinquinone, presenting available data from mass spectrometry. While

exhaustive data for all spectroscopic techniques are not readily available in publicly accessible

domains, this guide compiles the confirmed mass spectrometric data and outlines the standard

experimental protocols for a complete spectroscopic characterization.
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Chemical Formula: C₁₈H₁₆O₃ Molecular Weight: 280.32 g/mol CAS Number: 126979-81-5

Synonyms: (1R)-1,2,6,7,8,9-Hexahydro-1-methyl-6-methylene-phenanthro[1,2-b]furan-10,11-

dione

Spectroscopic Data
A complete spectroscopic dataset is crucial for the unambiguous identification and

characterization of Methylenedihydrotanshinquinone. The following table summarizes the

available mass spectrometry data.

Spectroscopic Technique Key Data Points

Mass Spectrometry (MS)

Molecular Ion [M]⁺: Data not explicitly found, but

expected at m/z 280.32 Key Fragments:

Specific fragmentation pattern not detailed in

currently available public data.

¹H Nuclear Magnetic Resonance (NMR)

Specific chemical shift data (ppm), coupling

constants (Hz), and multiplicity for all protons

are not currently available in public databases

and literature.

¹³C Nuclear Magnetic Resonance (NMR)

Specific chemical shift data (ppm) for all carbon

atoms are not currently available in public

databases and literature.

Infrared (IR) Spectroscopy

Characteristic absorption bands (cm⁻¹) for

functional groups such as C=O (quinone), C-O-

C (furan ether), C=C (alkene and aromatic), and

C-H bonds are not currently available in public

databases and literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Wavelengths of maximum absorption (λmax) in

various solvents are not currently available in

public databases and literature.
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Detailed experimental methodologies are critical for the replication of results and for the further

spectroscopic investigation of Methylenedihydrotanshinquinone.

Sample Preparation
For all spectroscopic analyses, a pure sample of Methylenedihydrotanshinquinone is

required. Isolation from Salvia miltiorrhiza roots typically involves extraction with an organic

solvent (e.g., ethanol, methanol, or acetone) followed by chromatographic purification

techniques such as column chromatography over silica gel and high-performance liquid

chromatography (HPLC). The purity of the isolated compound should be confirmed by HPLC or

other suitable analytical methods prior to spectroscopic analysis.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an

appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Methodology:

Dissolve a small amount of purified Methylenedihydrotanshinquinone in a suitable solvent

(e.g., methanol, acetonitrile).

Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC

system for LC-MS analysis.

For ESI, operate in positive ion mode to observe the protonated molecule [M+H]⁺ or the

molecular ion [M]⁺.

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion (e.g., m/z 280) and subjecting it to collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and

stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and

¹³C nuclei detection.

Methodology:

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or acetone-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum to determine chemical shifts, signal integrations, and coupling

patterns.

Acquire the ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation

Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum

Coherence) to identify ¹H-¹³C one-bond correlations, and HMBC (Heteronuclear Multiple

Bond Correlation) to determine long-range ¹H-¹³C correlations.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of

the compound with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film

on a salt plate (e.g., NaCl or KBr).

Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
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Identify the characteristic absorption bands corresponding to the functional groups of

Methylenedihydrotanshinquinone.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the conjugated system.

Instrumentation: A UV-Vis spectrophotometer.

Methodology:

Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol,

methanol, or acetonitrile).

Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.

Identify the wavelengths of maximum absorbance (λmax) and calculate the molar

absorptivity (ε) if the concentration is known.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of Methylenedihydrotanshinquinone.
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Caption: Workflow for the isolation and spectroscopic characterization of

Methylenedihydrotanshinquinone.

Conclusion
The comprehensive spectroscopic analysis of Methylenedihydrotanshinquinone is a critical

step in its journey from a traditional medicinal component to a potential modern therapeutic

agent. While mass spectrometry data provides foundational information regarding its molecular

weight, a complete characterization necessitates detailed data from NMR, IR, and UV-Vis

spectroscopy. The experimental protocols outlined in this guide provide a robust framework for
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researchers to obtain this vital information, thereby facilitating further research into the

pharmacological properties and potential applications of this promising natural product. The

availability of a complete and verified spectroscopic dataset in public domains will be invaluable

to the scientific community.

To cite this document: BenchChem. [Spectroscopic Profile of
Methylenedihydrotanshinquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1631873#spectroscopic-analysis-of-
methylenedihydrotanshinquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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